molecular formula C28H20O8 B2356460 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one CAS No. 859666-77-6

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one

Cat. No. B2356460
CAS RN: 859666-77-6
M. Wt: 484.46
InChI Key: FDLQEQLXRRGRQK-UHFFFAOYSA-N
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Description

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is a synthetic derivative of the natural flavonoid, naringenin, which is found in citrus fruits. This compound has been the subject of scientific research due to its potential applications in various fields, such as medicine, agriculture, and food industry.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Compounds related to 8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one have been extensively studied for their antimicrobial activities. For instance, derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents against microbial infections (Mandala et al., 2013). These findings are supported by molecular docking studies, suggesting that these compounds could interact effectively with microbial proteins.

Organic Synthesis and Catalysis

The utility of related chromen-2-one compounds in organic synthesis has been demonstrated through their use as intermediates in the synthesis of complex molecules. For example, novel polystyrene-supported catalysts have been developed for the Michael addition, crucial for synthesizing Warfarin and its analogues, showcasing the versatility of chromen-2-one derivatives in facilitating important chemical reactions (Alonzi et al., 2014).

Photochemistry and Material Science

Chromen-2-one derivatives also find applications in photochemistry, where their phototransformation properties have been studied. Such compounds have been used to create exotic tetracyclic scaffolds upon UV irradiation, offering insights into the regioselective photocyclisation and potential applications in material science (Khanna et al., 2015). Additionally, the fluorescence properties of certain chromen-2-one derivatives in different solvents highlight their potential use in developing new sensors and optical materials (Uchiyama et al., 2006).

properties

IUPAC Name

8-methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O8/c1-32-18-8-6-16(7-9-18)23(29)15-34-19-10-11-20-21(14-26(30)35-25(20)13-19)22-12-17-4-3-5-24(33-2)27(17)36-28(22)31/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLQEQLXRRGRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C(=CC=C5)OC)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one

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